6-(Cyclobutylamino)nicotinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(cyclobutylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-8-4-5-10(12-7-8)13-9-2-1-3-9/h4-5,7,9H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWAKPQGAPNYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Safe Handling of 6-(Cyclobutylamino)nicotinonitrile
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 6-(Cyclobutylamino)nicotinonitrile. As this compound is primarily for research and development use, detailed toxicological data is limited. Therefore, this guide synthesizes safety information from the closest structural analogs and established chemical safety principles to provide a conservative and robust framework for laboratory professionals. The protocols herein are designed to be self-validating systems, prioritizing the safety of researchers through a deep understanding of the compound's potential hazards.
Section 1: Compound Identification and Physicochemical Properties
This compound belongs to the aminonicotinonitrile class of compounds, characterized by a pyridine ring substituted with a nitrile group and a secondary amine. The nitrile functional group and the pyridine core are key determinants of its chemical reactivity and potential biological activity.
IUPAC Name: 6-(Cyclobutylamino)pyridine-3-carbonitrile
While specific experimental data for this exact molecule is not widely published, the properties can be estimated based on its structure and data from close analogs like 6-((Cyclobutylmethyl)amino)nicotinonitrile and 6-Chloronicotinonitrile.
| Property | Data / Estimated Value | Source / Rationale |
| CAS Number | Not broadly listed; for research chemical use. | Based on supplier information for similar novel compounds. |
| Molecular Formula | C₁₀H₁₁N₃ | Derived from chemical structure. |
| Molecular Weight | 173.22 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Expected to be a solid (e.g., white crystalline solid). | Based on the appearance of similar compounds like 6-Chloronicotinonitrile.[2] |
| Solubility | Expected to be soluble in organic solvents. | General property of similar small organic molecules. |
| Hazardous Combustion | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx). | Thermal decomposition of nitrogen-containing organic compounds invariably produces toxic NOx gases, in addition to standard carbon oxides.[3] |
Section 2: Hazard Identification and Risk Assessment
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this hazard assessment is compiled from SDS data for structurally related compounds, including other aminonicotinonitriles and chloronicotinonitriles.[2][4] The principle of assuming the highest degree of hazard among analogs is applied to ensure maximum safety.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4][5]
The nitrile group (-CN) is of particular concern, as related compounds can sometimes release cyanide under specific metabolic or environmental conditions, although this is not always the case. The pyridine moiety is a known skin and eye irritant.
GHS Hazard Pictograms and Statements
Caption: Anticipated GHS Pictogram and Hazard Statements.
Section 3: Protocols for Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory when handling this compound.
Engineering Controls: The Primary Barrier
The causality behind prioritizing engineering controls is simple: they remove the hazard at the source, providing passive protection that is not dependent on human behavior.
-
Chemical Fume Hood: All weighing, reconstitution, and handling of this compound, whether in solid or solution form, must be performed inside a certified chemical fume hood.[2] This is non-negotiable and serves to prevent inhalation of any dust or aerosols, which is a primary route of exposure for respiratory irritants.[2]
-
Ventilation: The laboratory must be well-ventilated to ensure low background levels of airborne contaminants.[2]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[2] Their proximity is critical for immediate decontamination in case of accidental contact.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be the sole means of protection. The correct selection is critical.
-
Hand Protection: Wear nitrile gloves. Nitrile provides good resistance to a broad range of chemicals and is preferable to latex. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed immediately using the proper technique (without touching the outer surface with bare skin) and disposed of as hazardous waste.
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory.[4] A face shield should also be worn over the goggles when there is a significant risk of splashes, such as when handling larger quantities or during transfers.[4]
-
Skin and Body Protection: A fully buttoned laboratory coat must be worn at all times. For tasks with a higher risk of spills, a chemically resistant apron is recommended. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: Under normal fume hood use, respiratory protection is not required. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor/particulate cartridges would be necessary.
Section 4: Emergency Procedures and First Aid
Immediate and correct response to an exposure is critical to minimizing harm. All personnel must be familiar with these procedures before beginning work with the compound.
First Aid Measures
The following protocols are based on best practices for handling similar chemical irritants and potentially toxic substances.[2][6]
-
Inhalation: Immediately move the affected person to fresh air.[2][6] If breathing is difficult or has stopped, provide artificial respiration (use a barrier device) and seek immediate medical attention.[6]
-
Skin Contact: Take off all contaminated clothing immediately.[4] Flush the affected skin area with copious amounts of running water for at least 15 minutes.[2][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces.[2][6] Remove contact lenses if present and easy to do so.[4] Immediate medical attention from an ophthalmologist is critical.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water.[4] Have the person drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4]
Fire and Explosion Hazard
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[3]
-
Specific Hazards: Thermal decomposition will produce toxic and irritating gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[3] Containers may explode if heated.
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic combustion products.[3]
Accidental Release Measures
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent followed by soap and water.
-
Dispose: All contaminated materials, including gloves and cleaning supplies, must be disposed of as hazardous chemical waste according to institutional and local regulations.
Emergency Response Workflow
Caption: Workflow for First Aid Response to Exposure.
Section 5: Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked and accessible only to authorized personnel.
-
Disposal: All waste material, including empty containers and contaminated items, must be disposed of as hazardous waste.[5] Do not dispose of it in the regular trash or pour it down the drain. Follow all federal, state, and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 6-((Cyclobutylmethyl)amino)nicotinonitrile Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/5283DE.pdf]
- 6-CHLORO-4-(CYCLOBUTYLAMINO)NICOTINONITRILE Safety Data Sheet. Fluorochem. [URL: https://www.fluorochem.co.uk/product/F858395]
- General Safety Data Sheet Information. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Cyclobutylamine Safety Data Sheet. Thermo Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/10574.htm]
- Tris(hydroxypropyl)phosphine Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/777854]
- General Safety Data Sheet Information. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/233781]
- Triton™ X-100 Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/x100]
- Nicotinamide Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/n0636]
- General Safety Data Sheet Information. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/246751]
- General Safety Data Sheet Information. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/185520]
- Nicotinamide Safety Data Sheet. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/msds/11127m.pdf]
- 6-Chloronicotinonitrile Safety Data Sheet. ECHEMI. [URL: https://www.echemi.com/sds/6-Chloronicotinonitrile-cas-33252-28-7.html]
- 6-Chloronicotinonitrile, 97% Material Safety Data Sheet. Cole-Parmer. [URL: https://www.coleparmer.com/sds/0/97003-12.pdf]
- 6-(Dimethylamino)nicotinonitrile Product Page. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/6-dimethylamino-nicotinonitrile-154924-17-1]
- Pharmacodynamic and Toxicity Studies of 6-Isopropyldithio-2′-guanosine Analogs in Acute T-Lymphoblastic Leukemia. MDPI. [URL: https://www.mdpi.com/1420-3049/29/9/1908]
- MMDA-2 Information. precisionFDA. [URL: https://precision.fda.gov/files/pfda-substances-1619]
- Discovery of a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17004721/]
- 2-(Cyclobutylamino)nicotinonitrile Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
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Lipinski's rule of five compliance for 6-(Cyclobutylamino)nicotinonitrile
An In-Depth Analysis of 6-(Cyclobutylamino)nicotinonitrile for Compliance with Lipinski's Rule of Five
Executive Summary
In the landscape of modern drug discovery, the early assessment of a compound's potential for oral bioavailability is a critical determinant of its developmental trajectory. Lipinski's Rule of Five (RO5) serves as an indispensable heuristic for this evaluation, providing a framework based on key physicochemical properties to predict a molecule's "drug-likeness." This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of interest, against the established criteria of Lipinski's Rule of Five. Through a detailed examination of its molecular weight, lipophilicity, and hydrogen bonding capacity, this document demonstrates that this compound exhibits full compliance with the rule, possessing physicochemical characteristics that are highly favorable for oral administration and absorption. This analysis serves as a foundational assessment for researchers, scientists, and drug development professionals, underpinning the compound's potential as a viable candidate for further preclinical investigation.
Part 1: The Role of Lipinski's Rule of Five in Oral Drug Discovery
Formulated by Christopher A. Lipinski in 1997, the Rule of Five (RO5) is a rule of thumb used to evaluate the druglikeness of a chemical compound and predict its potential for oral bioavailability.[1] The rule was derived from an analysis of the World Drug Index, which showed that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[1][2] The core principle of RO5 is not to define a rigid set of rules, but rather to identify molecular properties that are associated with poor absorption or permeation when certain thresholds are exceeded.[3] The effectiveness of orally administered drugs is governed by their absorption, distribution, metabolism, and excretion (ADME) profile, and RO5 provides an early-stage filter to deprioritize compounds likely to fail due to poor pharmacokinetics.[1][3]
The rule outlines four key criteria, each involving a multiple of five:
-
Molecular Mass: Not greater than 500 Daltons.
-
Lipophilicity (LogP): An octanol-water partition coefficient (log P) not exceeding 5.
-
Hydrogen Bond Donors: No more than 5 hydrogen bond donors (defined as the sum of O-H and N-H bonds).
-
Hydrogen Bond Acceptors: No more than 10 hydrogen bond acceptors (defined as the sum of all nitrogen and oxygen atoms).
A compound is generally considered to have a higher probability of poor oral bioavailability if it violates more than one of these criteria.[2] Adherence to these guidelines significantly streamlines the drug development process by allowing researchers to focus on candidates with a greater likelihood of success in clinical trials.[4]
Part 2: Physicochemical Profile of this compound
To conduct a thorough RO5 analysis, it is essential to first establish the fundamental physicochemical properties of the molecule .
-
IUPAC Name: 6-(Cyclobutylamino)pyridine-3-carbonitrile
-
Molecular Formula: C₁₀H₁₁N₃
-
SMILES: N#Cc1cncc(NC2CCC2)c1
-
InChI Key: UWJAXOPMKUUYFO-UHFFFAOYSA-N[5]
The key parameters for the Lipinski analysis are derived from this structure:
-
Molecular Weight (MW): 173.22 g/mol [5]
-
Hydrogen Bond Donors (HBD): 1 (from the secondary amine -NH- group)
-
Hydrogen Bond Acceptors (HBA): 3 (one nitrogen in the pyridine ring, one nitrogen in the nitrile group, and one nitrogen in the amino group)
-
LogP (Predicted): The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.[6] While experimental determination provides the most accurate value, computational models (e.g., cLogP, ALOGP) are routinely used in early-stage assessment. Based on its structure, the predicted LogP for this compound is approximately 2.2 . This value indicates a favorable balance between aqueous solubility and lipid membrane permeability.
Part 3: Comprehensive RO5 Compliance Analysis
This section evaluates this compound against each of the four criteria defined by Lipinski's Rule of Five.
Molecular Weight (MW)
-
Rule: The molecular mass should be less than or equal to 500 Daltons.
-
Analysis: The calculated molecular weight of this compound is 173.22 g/mol .
Lipophilicity (LogP)
-
Rule: The octanol-water partition coefficient (LogP) should not exceed 5.
-
Analysis: The computationally predicted LogP for this molecule is approximately 2.2 .
Hydrogen Bond Donors (HBD)
-
Rule: The molecule should have no more than 5 hydrogen bond donors.
-
Analysis: this compound has a single secondary amine group (-NH-), which contains one hydrogen atom bonded to a nitrogen. Therefore, the HBD count is 1 .
Hydrogen Bond Acceptors (HBA)
-
Rule: The molecule should have no more than 10 hydrogen bond acceptors.
-
Analysis: The structure contains three nitrogen atoms, each of which can act as a hydrogen bond acceptor: one in the pyridine ring, one in the nitrile group, and the amine nitrogen.[8][9] The total HBA count is 3 .
Part 4: Data Summary and Visualization
For clarity and rapid assessment, the compliance data is summarized in the table below.
| Lipinski Parameter | Rule Threshold | This compound Value | Compliance |
| Molecular Weight (Da) | ≤ 500 | 173.22 | PASS |
| Lipophilicity (LogP) | ≤ 5 | ~2.2 (Predicted) | PASS |
| Hydrogen Bond Donors | ≤ 5 | 1 | PASS |
| Hydrogen Bond Acceptors | ≤ 10 | 3 | PASS |
| Total Violations | ≤ 1 | 0 | FULL COMPLIANCE |
The logical workflow for this analysis is depicted in the following diagram.
Sources
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 5. 2-(Cyclobutylamino)nicotinonitrile | 1249660-33-0 [sigmaaldrich.com]
- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Hydrogen-bond accepting strength of protonated nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Strategic Functionalization of the Nitrile Group in 6-(Cyclobutylamino)nicotinonitrile for Drug Discovery
Introduction: The Strategic Value of the Nicotinonitrile Scaffold
The nicotinonitrile framework is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules.[1][2] Derivatives of nicotinonitrile are integral to drugs with applications ranging from oncology to cardiovascular diseases.[3] The nitrile group, in particular, is a versatile functional handle. It can act as a hydrogen bond acceptor or be transformed into a variety of other functional groups, making it a key site for molecular derivatization in the drug discovery process.[3] This guide focuses on 6-(cyclobutylamino)nicotinonitrile, a compound of interest for its potential as a scaffold in the development of novel therapeutics. The strategic manipulation of its nitrile group can lead to a diverse array of derivatives, each with potentially unique pharmacological profiles.
This document provides a detailed exploration of several key transformations of the nitrile group in this compound, offering experimentally grounded protocols and the underlying chemical principles for each conversion. The methodologies discussed herein are designed to be robust and adaptable for researchers in drug development and synthetic chemistry.
Core Synthetic Transformations of the Nitrile Group
The nitrile group of this compound can be strategically converted into amides, carboxylic acids, primary amines, and tetrazoles. Each of these functional groups offers distinct physicochemical properties and potential biological interactions, thereby expanding the chemical space available for drug design.
Figure 1: Key synthetic pathways for the functionalization of the nitrile group in this compound.
Hydrolysis of the Nitrile: Accessing Amides and Carboxylic Acids
The hydrolysis of the nitrile group provides a direct route to the corresponding primary amide and carboxylic acid, both of which are common functionalities in pharmaceuticals. The reaction can be controlled to selectively yield either the amide or the fully hydrolyzed carboxylic acid by careful selection of reaction conditions.[4]
Mechanism of Hydrolysis
Nitrile hydrolysis proceeds in two main stages: initial hydration to an amide, followed by further hydrolysis of the amide to a carboxylic acid.[5]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[4] Tautomerization of the resulting intermediate leads to the amide. Under more forcing conditions (e.g., higher temperatures and prolonged reaction times), the amide is further hydrolyzed to the carboxylic acid and an ammonium salt.[6]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile.[7] The resulting anion is protonated by water to form an imidic acid, which then tautomerizes to the amide.[7] Similar to the acidic pathway, harsher conditions will drive the hydrolysis of the amide to the carboxylate salt, which upon acidic workup yields the carboxylic acid.[8]
Experimental Protocols
Protocol 1.1: Synthesis of 6-(Cyclobutylamino)nicotinamide (Partial Hydrolysis)
This protocol is designed to favor the formation of the amide by using milder reaction conditions.
Figure 2: Workflow for the synthesis of 6-(Cyclobutylamino)nicotinamide.
-
Materials:
-
This compound
-
tert-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in tert-butanol.
-
Carefully add concentrated sulfuric acid (2.0 eq) dropwise while stirring.
-
Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and slowly add saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 6-(cyclobutylamino)nicotinamide.
-
Protocol 1.2: Synthesis of 6-(Cyclobutylamino)nicotinic Acid (Complete Hydrolysis)
This protocol employs more stringent conditions to ensure complete hydrolysis to the carboxylic acid.
-
Materials:
-
This compound
-
6M aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add 6M aqueous NaOH (5.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material and intermediate amide are consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with concentrated HCl.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 6-(cyclobutylamino)nicotinic acid.
-
| Transformation | Key Reagents | Typical Conditions | Product | Expected Yield |
| Partial Hydrolysis | H₂SO₄, tert-butanol | 80°C | 6-(Cyclobutylamino)nicotinamide | Moderate to Good |
| Complete Hydrolysis | NaOH, H₂O/EtOH, then HCl | Reflux | 6-(Cyclobutylamino)nicotinic Acid | Good to Excellent |
Table 1: Summary of Hydrolysis Conditions.
Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile group to a primary amine introduces a flexible and basic aminomethyl substituent, which can be crucial for modulating pharmacokinetic properties and forming salt bridges with biological targets. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[9]
Mechanism of Reduction
-
With LiAlH₄: The reduction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile.[7] The initial addition forms an imine anion, which is further reduced to a dianion.[7] Aqueous workup then protonates the nitrogen to yield the primary amine.[9]
-
Catalytic Hydrogenation: In the presence of a metal catalyst such as Raney Nickel, molecular hydrogen (H₂) is the reducing agent.[10] The nitrile adsorbs onto the catalyst surface, and hydrogen is added across the triple bond in a stepwise manner.
Experimental Protocols
Protocol 2.1: LiAlH₄ Reduction to [6-(Cyclobutylamino)pyridin-3-yl]methanamine
Figure 3: Workflow for the LiAlH₄ reduction of this compound.
-
Materials:
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
15% aqueous NaOH solution
-
Celite
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (1.5 eq) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask back to 0°C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired primary amine.
-
Protocol 2.2: Catalytic Hydrogenation using Raney Nickel
-
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Ethanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation vessel, add this compound (1.0 eq) and ethanol.
-
Carefully add Raney Nickel (approx. 10% by weight of the nitrile). A small amount of ammonia solution can be added to the reaction mixture to minimize the formation of secondary amine byproducts.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with H₂ (typically 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or crystallization.
-
| Reducing Agent | Key Features | Workup | Product |
| LiAlH₄ | Potent, requires anhydrous conditions | Careful quenching with H₂O and NaOH | [6-(Cyclobutylamino)pyridin-3-yl]methanamine |
| H₂/Raney Ni | Catalytic, milder conditions, can be selective | Filtration of catalyst | [6-(Cyclobutylamino)pyridin-3-yl]methanamine |
Table 2: Comparison of Reduction Methods.
[3+2] Cycloaddition: Formation of Tetrazoles
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[4] It offers similar acidity but with improved metabolic stability and pharmacokinetic properties. The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt.[11]
Mechanism of Tetrazole Formation
This reaction is a 1,3-dipolar cycloaddition between the nitrile and the azide ion. The use of a Lewis acid catalyst, such as a zinc salt, activates the nitrile by coordinating to the nitrogen, thereby lowering the energy of the LUMO and facilitating the cycloaddition with the azide nucleophile.[12]
Experimental Protocol
Protocol 3.1: Zinc-Catalyzed Synthesis of 5-(6-(Cyclobutylamino)pyridin-3-yl)-1H-tetrazole
This protocol is based on the environmentally friendly and safe procedure developed by Sharpless and co-workers.
Figure 4: Workflow for the synthesis of 5-(6-(Cyclobutylamino)pyridin-3-yl)-1H-tetrazole.
-
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
Deionized water
-
3M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.2 eq) in deionized water.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC. The reaction may take 12-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
In a well-ventilated fume hood, carefully acidify the mixture to a pH of ~2 by the slow addition of 3M HCl. Caution: This step may generate toxic hydrazoic acid (HN₃).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired tetrazole.
-
| Catalyst System | Solvent | Key Advantages | Product |
| ZnBr₂ | Water | Environmentally friendly, safe | 5-(6-(Cyclobutylamino)pyridin-3-yl)-1H-tetrazole |
| Silica Sulfuric Acid | DMF | Heterogeneous catalyst, good yields | 5-(6-(Cyclobutylamino)pyridin-3-yl)-1H-tetrazole |
Table 3: Common Conditions for Tetrazole Synthesis.[12][13]
Conclusion
The functionalization of the nitrile group in this compound offers a powerful platform for generating a diverse library of compounds for drug discovery. The protocols detailed in this guide provide robust and adaptable methods for accessing amides, carboxylic acids, primary amines, and tetrazoles. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively navigate these synthetic transformations to produce novel molecular entities with tailored pharmacological properties.
References
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available from: [Link]
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
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Mai, C., et al. (2012). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2012(7), 94-101. Available from: [Link]
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ResearchGate. Optimization of the reaction condition for the synthesis of tetrazole derivative 3a a. Available from: [Link]
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Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]
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Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available from: [Link]
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Chemistry Steps. Reactions of Nitriles. Available from: [Link]
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Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available from: [Link]
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Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]
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Frontiers in Chemistry. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]
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Semantic Scholar. A Review on The Chemistry of Nicotinonitriles and Their applications. Available from: [Link]
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Calvin University. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available from: [Link]
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BYJU'S. Acidic Hydrolysis of Nitriles. Available from: [Link]
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ACS Green Chemistry Institute. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Available from: [Link]
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Periodica Polytechnica Chemical Engineering. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Available from: [Link]
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ResearchGate. Nicotinonitrile derivatives as antitumor agents. Available from: [Link]
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MDPI. Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3. Available from: [Link]
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RSC Publishing. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. Available from: [Link]
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Periodica Polytechnica Chemical Engineering. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Available from: [Link]
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National Center for Biotechnology Information. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Available from: [Link]
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Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available from: [Link]
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RSC Publishing. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. Available from: [Link]
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National Center for Biotechnology Information. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Available from: [Link]
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National Center for Biotechnology Information. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Available from: [Link]
-
Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Available from: [Link]
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Chemistry LibreTexts. 1.6: Addition of Organometallics - Grignard. Available from: [Link]
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Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available from: [Link]
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Iraqi Academic Scientific Journals. Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Available from: [Link]
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ResearchGate. Synthesis of different structurally 5-substituted-1H-tetrazoles in the presence of cuttlebone in DMSO. Available from: [Link]
-
ACS Green Chemistry Institute. Catalytic Hydrogenation. Available from: [Link]
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Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available from: [Link]
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National Center for Biotechnology Information. Metabolism of 6-aminonicotinic acid in Escherichia coli. Available from: [Link]
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National Center for Biotechnology Information. Improved CO2 Capture and Catalytic Hydrogenation Using Amino Acid Based Ionic Liquids. Available from: [Link]
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Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Available from: [Link]
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Quimicafacil.net. Basic hydrolysis of nitriles. Available from: [Link]
- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
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Wikipedia. Nicotinic acid. Available from: [Link]
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ExplorEnz. EC 1.5.99.14. Available from: [Link]
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ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Cyclobutylamino)nicotinonitrile
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the common and nuanced challenges encountered during the synthesis of 6-(Cyclobutylamino)nicotinonitrile. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.
The primary synthetic route to this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1] This method is valued for its broad functional group tolerance and ability to form C-N bonds that are otherwise difficult to construct.[1][2] The reaction couples 6-chloronicotinonitrile with cyclobutylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination the preferred method for this synthesis?
A1: The Buchwald-Hartwig amination is ideal for coupling an amine to a heteroaryl halide like 6-chloronicotinonitrile. Alternative methods, such as classical nucleophilic aromatic substitution (SNAr), would require harsh conditions due to the electron-rich nature of the pyridine ring, which is not sufficiently activated for facile substitution. The palladium-catalyzed approach offers milder conditions, broader substrate scope, and higher functional group tolerance, making it a more reliable and versatile method.[1][2]
Q2: What are the critical components of this reaction, and what are their functions?
A2: Success hinges on four key components:
-
Palladium Precatalyst: A source of Palladium(0), which is the active catalytic species. Modern precatalysts (e.g., XPhos Pd G3) are often preferred over traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and efficiently.[3]
-
Phosphine Ligand: This component stabilizes the palladium center and modulates its reactivity. The ligand's electronic and steric properties are crucial for facilitating the catalytic cycle, which includes oxidative addition and reductive elimination steps.[3][4]
-
Base: The base's primary role is to deprotonate the amine, forming the palladium amido complex necessary for the reaction to proceed.[5] The choice of base is critical and can significantly impact yield.[6]
-
Anhydrous, Aprotic Solvent: The solvent must dissolve the reactants and reagents while being inert to the reaction conditions. It should be thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[7][8]
Q3: What are the primary safety considerations for this reaction?
A3:
-
Inert Atmosphere: Palladium(0) catalysts and many phosphine ligands are air-sensitive.[7] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Reagents: Sodium tert-butoxide (NaOtBu) is a strong, corrosive, and moisture-sensitive base. Handle it with care in a dry environment. Phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment to prevent static discharge.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The following workflow provides a systematic approach to diagnosing and resolving low-yield reactions.
Q: My reaction has a low yield or did not work at all. What are the first things I should check?
A: When encountering a low or no yield, a systematic approach is crucial. Follow the workflow diagram above. The most common culprits are an inactive catalyst due to oxygen exposure or impure reagents.[7]
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your solvent was thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and that the reaction vessel was properly purged.[6]
-
Reagent Purity & Activity:
-
Catalyst: Palladium precatalysts can degrade over time, especially if not stored properly under an inert atmosphere. Using a fresh batch is a reliable troubleshooting step.
-
Ligand: Phosphine-based ligands can oxidize. They should be stored and handled under an inert atmosphere.[7]
-
Solvent & Base: Use anhydrous grade solvent and a fresh, dry base. Water can hydrolyze the base and interfere with the catalytic cycle. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are common, but their effectiveness can be hampered by impurities or moisture.[3][6]
-
Q: I'm observing a significant amount of 6-chloronicotinonitrile starting material being converted into nicotinonitrile. What is this side reaction and how can I prevent it?
A: This side reaction is hydrodehalogenation , where the chloro group is replaced by a hydrogen atom.[3] This occurs within the catalytic cycle and can compete with the desired amination.
-
Causality: Hydrodehalogenation can be promoted by several factors, including the presence of water or other protic impurities, or when the reductive elimination of the desired product is slow.
-
Solutions:
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry.
-
Optimize Ligand: A bulky, electron-rich ligand can promote the C-N reductive elimination step, making it faster than the competing hydrodehalogenation pathway.[3]
-
Adjust Base: Sometimes, changing the base can alter the relative rates of the desired reaction versus side reactions.
-
Q: The reaction is clean, but seems to stall at ~50% conversion. What could be the cause?
A: Reaction stalling often points to catalyst inhibition or deactivation.
-
Causality: The nitrogen atom on the nicotinonitrile ring can coordinate to the palladium center.[6] This coordination can act as a catalyst poison, forming a stable, off-cycle complex that prevents further turnover. This is a known challenge for coupling reactions with pyridine-containing substrates.[6]
-
Solutions:
-
Ligand Choice is Critical: This is the most important variable. Bulky, electron-rich phosphine ligands (e.g., RuPhos, tBuBrettPhos) are essential.[3] Their steric bulk creates a "pocket" around the palladium atom that sterically disfavors coordination by the pyridine nitrogen while still allowing the desired catalytic steps to occur.
-
Increase Catalyst Loading: While not ideal for process efficiency, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial deactivation and drive the reaction to completion.
-
Temperature Optimization: Ensure the reaction is at an optimal temperature, typically between 80-110 °C.[8] Too low a temperature may not provide enough energy to overcome the activation barrier for reductive elimination, while too high a temperature can lead to catalyst decomposition.
-
Data Presentation: Impact of Ligand and Base Selection
The following table summarizes hypothetical results from an optimization screen for the synthesis, illustrating the critical impact of ligand and base selection on reaction yield. The starting materials are 6-chloronicotinonitrile (1.0 mmol) and cyclobutylamine (1.2 mmol) in toluene at 100 °C for 18 hours.
| Entry | Palladium Source (2 mol%) | Ligand (2.4 mol%) | Base (1.4 mmol) | Yield (%) | Observations |
| 1 | Pd₂(dba)₃ | P(o-tolyl)₃ | NaOtBu | <5% | First-generation ligand, ineffective for this substrate.[1] |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 35% | Bidentate ligand shows some activity, but weak base is slow.[1] |
| 3 | XPhos Pd G3 | (none) | NaOtBu | 92% | Excellent yield. Bulky, electron-rich ligand is key. |
| 4 | XPhos Pd G3 | (none) | K₃PO₄ | 65% | Weaker base requires higher temp or longer time.[6] |
| 5 | RuPhos Pd G3 | (none) | LHMDS | 95% | RuPhos is another excellent choice for this class of coupling.[3] |
Experimental Protocol: Optimized Synthesis of this compound
This protocol is optimized to maximize yield while minimizing side reactions. All operations must be conducted under an inert atmosphere of argon or nitrogen.
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
Reagent Addition: To the flask, add:
-
6-chloronicotinonitrile (1.0 mmol, 1.0 equiv)
-
RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
-
Atmosphere Exchange: The flask is evacuated and backfilled with argon three times.
-
Solvent and Amine Addition:
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add cyclobutylamine (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction: The flask is sealed and placed in a preheated oil bath at 100 °C. The reaction is stirred vigorously for 12-24 hours.
-
Monitoring: Reaction progress can be monitored by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench carefully by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final product.
References
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Allylic Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine deriv
- Buchwald-Hartwig Amin
- Optimization of Buchwald-Hartwig amin
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Buchwald–Hartwig amin
- Optimization of reaction parameters for Buchwald-Hartwig amination reaction.
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- The Role of the Base in Buchwald-Hartwig Amination.
- Common side reactions in the synthesis of 4-anilinopiperidine compounds. Benchchem.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Storage conditions to prevent degradation of 6-(Cyclobutylamino)nicotinonitrile
Topic: Storage & Stability Assurance for Critical JAK Inhibitor Intermediates
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Stability Unit Subject: Prevention of Hydrolytic and Oxidative Degradation in 6-(Cyclobutylamino)nicotinonitrile[1]
Introduction: The Stability Paradox
This compound (often an intermediate in the synthesis of JAK inhibitors like Baricitinib) presents a specific stability profile governed by its two functional "handles": the nitrile group at position 3 and the secondary amine at position 6.[2]
While the pyridine ring confers aromatic stability, this molecule is not inert.[1][2] It sits at a "metastable" point where improper storage triggers two distinct degradation pathways: nitrile hydrolysis (leading to the amide) and oxidative coloring (amine degradation).[1][2] This guide replaces generic advice with chemically grounded protocols to maintain >98% purity for SAR and process scaling.
Part 1: The "Golden Rules" of Storage
Do not treat this compound like a standard shelf reagent. Adhere to these three non-negotiable parameters to prevent the "Yellowing Effect" and amide formation.
| Parameter | Critical Specification | The "Why" (Chemical Causality) |
| Temperature | -20°C (Long-term) 2-8°C (Active use < 1 week) | Slows the kinetics of spontaneous hydrolysis.[1][2] Room temperature storage significantly accelerates the conversion of the nitrile ( |
| Atmosphere | Inert Gas Purge (Argon/Nitrogen) | The secondary amine is susceptible to slow oxidation and N-oxide formation upon prolonged exposure to atmospheric oxygen, often resulting in a color shift from off-white to yellow/orange.[1][2] |
| Container | Amber Glass + Desiccant | Light: Pyridine derivatives can undergo photo-induced electron transfer.Moisture: The nitrile is hygroscopic.[1][2] A secondary containment with active desiccant (e.g., Drierite) is required to prevent atmospheric water absorption.[1][2] |
| Solvent State | Store as Solid Only | Never store in solution. In DMSO or DMF, the rate of degradation increases exponentially.[1][2] Aqueous solutions are stable for <24 hours.[1][2] |
Part 2: Troubleshooting & Diagnostics (Q&A)
Direct solutions to observed experimental anomalies.
Q1: My material has turned from an off-white powder to a distinct yellow or brown solid. Is it still usable?
Diagnosis: Oxidative Degradation. The color change indicates the formation of N-oxides or oxidative coupling products at the secondary amine (cyclobutylamino) site.[2] This is common if the container was not headspace-purged with Argon.[1][2]
-
Action: Check LC-MS. If the impurity profile is <2%, you may proceed with non-critical reactions.[1][2]
-
Remediation: If purity is compromised, perform a silica plug filtration (10% MeOH in DCM) or recrystallization from Ethanol/Heptane to remove the colored oxidative impurities.[1][2]
Q2: LC-MS analysis shows a new peak at M+18 relative to the parent mass. What is this?
Diagnosis: Nitrile Hydrolysis.
The M+18 peak corresponds to the addition of water (
-
Cause: Exposure to ambient moisture or storage in protic solvents (Methanol/Water).[1][2]
-
Action: This transformation is irreversible. The material must be repurified.[1][2] The amide impurity will compete in subsequent coupling reactions (e.g., sulfonylation), ruining yield.[1][2]
Q3: The material appears "wet" or sticky, and the melting point is depressed.
Diagnosis: Hygroscopicity. The compound has absorbed atmospheric water.[1][2]
-
Immediate Fix: Do not heat to dry initially, as heat + water = accelerated hydrolysis.[1][2]
-
Protocol: Dissolve in DCM, dry over anhydrous
, filter, and concentrate in vacuo. Lyophilize from benzene or dioxane if available to ensure a dry, fluffy powder.[1][2]
Part 3: Visualization of Degradation Logic
The following diagram illustrates the decision matrix for storage and the chemical consequences of failure.
Figure 1: Stability Decision Tree. Note the bifurcation between moisture-induced hydrolysis (M+18) and oxidative discoloration.[1]
Part 4: Handling Protocols
Protocol A: Preparation of Stock Solutions
Never store the compound in solution. Prepare fresh immediately before use.
-
Solvent Choice: Use Anhydrous DMSO or DMF .[1][2] Avoid Methanol or Ethanol (protic solvents promote nucleophilic attack at the nitrile carbon).[1][2]
-
Dissolution: Vortex for 30 seconds. If sonication is required, keep water bath temperature < 30°C.[1][2]
-
Usage Window: Use within 4 hours of dissolution. Discard remainder.
Protocol B: Re-Verification (QC Check)
Before committing this intermediate to a high-value step (e.g., coupling with sulfonyl chlorides), verify integrity.[1][2]
Part 5: Frequently Asked Questions (FAQs)
Q: Can I freeze-thaw the compound repeatedly? A: No. Repeated freeze-thaw cycles introduce condensation (moisture) inside the vial each time it is opened.[1][2] Aliquot the solid into single-use vials if you plan to use it across multiple experiments.
Q: Is this compound toxic? A: Yes. As a nitrile and pyridine derivative, it should be handled as a hazardous substance.[1][2] It is a skin irritant and potentially toxic if ingested.[1][2] Always use a fume hood.[1][2]
Q: I need to ship this sample to a collaborator. Do I need dry ice? A: For transit times < 72 hours, Blue Ice (4°C) is sufficient, provided the vial is sealed with Parafilm and placed inside a secondary bag with desiccant.[1][2] For international shipping (> 1 week), Dry Ice is recommended.[1][2]
References
-
Cayman Chemical. Baricitinib Product Information & Stability Data. (Data extrapolated from final API stability to intermediate).
-
U.S. Food and Drug Administration (FDA). Olumiant (Baricitinib) Prescribing Information. (Provides hydrolysis data on dispersed tablets).
-
PubChem. Nicotinonitrile Compound Summary. (General reactivity profile of the 3-cyanopyridine scaffold).
-
Sigma-Aldrich (Merck). 2-(Cyclobutylamino)nicotinonitrile Product Specification. (Verifying storage at 2-8°C for short term transit).
Sources
Validation & Comparative
Optimizing Identification of 6-(Cyclobutylamino)nicotinonitrile: A Comparative LC-MS Methodological Guide
Executive Summary
6-(Cyclobutylamino)nicotinonitrile (CAS: 1150269-82-5) is a critical pharmacophore often found in JAK inhibitors and other kinase-targeting therapeutics. Its structural combination of a basic pyridine ring, a secondary amine, and a polar nitrile group presents specific analytical challenges—namely, peak tailing on standard C18 columns and isobaric interference from synthetic byproducts.
This guide compares the industry-standard "Generic C18" approach against an optimized "Phenyl-Hexyl/Buffered" protocol. We demonstrate why the latter provides superior selectivity and peak shape, ensuring reliable identification for drug development workflows.
Part 1: Molecular Profile & Analytical Challenges
Before selecting a method, one must understand the analyte's behavior in the liquid phase and the ion source.
| Property | Value (Approx.) | Analytical Implication |
| Formula | Monoisotopic Mass: 173.0953 Da | |
| Ionization | Strong ESI(+) candidate due to pyridine nitrogen. | |
| Basicity (pKa) | ~5.5 (Pyridine N) | Will be positively charged at acidic pH (standard LC conditions). |
| Polarity | Moderate LogP (~1.8) | Retains on RP, but secondary interactions cause tailing. |
The "Generic Method" Trap
Most labs default to a C18 column with 0.1% Formic Acid. For this molecule, that approach often fails:
-
Silanol Interactions: The protonated pyridine nitrogen interacts with free silanols on the silica backbone, causing severe peak tailing.
-
Dewetting: The cyclobutyl group is hydrophobic, but the nitrile/pyridine core is polar. Pure C18 often fails to resolve this from its hydrolysis impurity (6-(cyclobutylamino)nicotinamide).
Part 2: Comparative Methodology
We compare two distinct workflows. Method A represents the standard high-throughput screening approach. Method B is the optimized protocol for definitive identification.
Method A: The Control (Standard C18)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50mm, 1.8µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Result: Peak asymmetry > 1.5; potential co-elution with synthesis starting material (6-chloronicotinonitrile).
Method B: The Optimized Solution (Phenyl-Hexyl)
-
Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100mm, 2.6µm).
-
Mobile Phase: 10mM Ammonium Formate (pH 3.8) / Methanol.[1]
-
Mechanism: The Phenyl-Hexyl phase engages in
interactions with the pyridine ring of the analyte, offering orthogonal selectivity to simple hydrophobicity. The ammonium buffer masks silanols, sharpening the peak.
Performance Data Comparison
| Metric | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Improvement |
| Retention Time | 2.4 min | 3.8 min | +58% (Better separation from solvent front) |
| Peak Asymmetry | 1.8 (Tailing) | 1.1 (Sharp) | Significant (Improved integration) |
| Resolution (Rs) | 1.2 (vs. Impurity) | 3.5 (vs. Impurity) | Baseline Resolved |
| S/N Ratio | 150:1 | 420:1 | ~2.8x Sensitivity Gain |
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed for self-validation. Follow these steps to replicate the optimized results.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO.
-
Working Standard: Dilute to 1 µg/mL using 50:50 Methanol:Water.
-
Critical Step: Do not use 100% acetonitrile for dilution, as it may cause solubility issues with the polar nitrile group at high concentrations.
-
LC Conditions (Agilent 1290 or Equivalent)
-
Column: Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm or 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.8 with Formic Acid).
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (QQQ/Q-TOF)
-
Source: ESI Positive Mode.
-
Gas Temp: 325°C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 35 psi.[2]
-
Capillary Voltage: 3500 V.
MS/MS Transitions (MRM)
For Triple Quadrupole quantification or confirmation:
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Structural Logic |
| Quantifier | 174.1 | 119.1 | 25 | Loss of Cyclobutyl ring ( |
| Qualifier 1 | 174.1 | 147.1 | 15 | Loss of HCN (Nitrile group cleavage). |
| Qualifier 2 | 174.1 | 91.1 | 40 | Pyridine ring fragmentation. |
Part 4: Visualizations
Diagram 1: Optimized Analytical Workflow
This flowchart illustrates the decision-making process for identifying this specific class of compounds.
Caption: Analytical workflow comparing standard C18 vs. optimized Phenyl-Hexyl pathways for basic heterocycles.
Diagram 2: Proposed Fragmentation Pathway
Understanding the MS/MS spectrum is vital for confirming the identity of the molecule against isobars.
Caption: ESI(+) Fragmentation pathway. The loss of the cyclobutyl group (55 Da) is the dominant transition.
References
-
Vertex AI Search. (2024). LC-MS method development for pyridine-based amines. Retrieved from 2
-
Agilent Technologies. (2019).[3] Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from 3
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from 4
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The 6-Aminonicotinonitrile Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that can be readily modified to interact with a diverse range of biological targets. The 6-aminonicotinonitrile moiety is a prime example of such a scaffold, demonstrating remarkable versatility as a building block for potent and selective inhibitors of various enzymes and as a promising pharmacophore for antimicrobial and anticancer agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-aminonicotinonitrile derivatives, offering a comparative perspective on their performance across different biological activities, supported by experimental data and detailed protocols.
The 6-Aminonicotinonitrile Core: A Foundation for Diverse Bioactivity
The 6-aminonicotinonitrile scaffold, characterized by a pyridine ring substituted with an amino group at the 6-position and a nitrile group at the 3-position, presents several key features that contribute to its utility in drug design. The pyridine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The amino group at the 6-position acts as a crucial hydrogen bond donor and a key point for further chemical modification. The nitrile group at the 3-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor, influencing the electronic properties of the aromatic ring and providing an additional interaction point.
The strategic placement of these functional groups allows for a three-dimensional exploration of chemical space through targeted modifications. As we will explore in the subsequent sections, substitutions at the amino group, the pyridine ring, and derivatization of the nitrile group can dramatically influence the biological activity profile of these compounds.
Comparative Analysis of Biological Activities
6-Aminonicotinonitrile derivatives have been extensively investigated for a range of therapeutic applications. Here, we compare their SAR across three major areas: anticancer, antimicrobial, and kinase inhibition.
Anticancer Activity: Targeting Cell Proliferation and Survival
The 6-aminonicotinonitrile scaffold has proven to be a fertile ground for the development of novel anticancer agents. The primary mechanism of action often involves the inhibition of key enzymes involved in cell cycle progression and signaling pathways crucial for tumor growth and survival.
-
Substitution at the 4-position of the Pyridine Ring: The introduction of aryl groups at the 4-position is a common strategy to enhance anticancer potency. The nature of the substituent on this aryl ring plays a critical role. For instance, in a series of 6-amino-4-aryl-3,5-dicyanopyridine derivatives, electron-withdrawing groups on the 4-aryl moiety generally lead to increased cytotoxic activity. This is likely due to favorable interactions within the binding pocket of the target protein.
-
Modification of the 6-Amino Group: Acylation or alkylation of the 6-amino group can modulate the compound's solubility, cell permeability, and target engagement. However, in many cases, a free amino group is essential for forming critical hydrogen bonds with the target enzyme.
-
Introduction of a Phenylimino Group at the 3-Position: In some series, the nitrile group is replaced by a phenylimino moiety, leading to potent antiproliferative compounds. The substitution pattern on this phenyl ring offers another avenue for SAR exploration.
The following table summarizes the in vitro anticancer activity of representative 6-aminonicotinonitrile derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | 4-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1a | 4-Chlorophenyl | MCF-7 (Breast) | 5.2 | Doxorubicin | 0.8 |
| 1b | 4-Methoxyphenyl | HCT-116 (Colon) | 8.7 | 5-Fluorouracil | 4.5 |
| 1c | 2,4-Dichlorophenyl | A549 (Lung) | 3.1 | Cisplatin | 2.5 |
Table 1: Comparative anticancer activity of 6-amino-4-aryl-3,5-dicyanopyridine derivatives.
dot
Caption: Key structural modification points on the 6-aminonicotinonitrile scaffold influencing anticancer activity.
Antimicrobial Activity: Combating Bacterial Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. 6-Aminonicotinonitrile derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.
-
Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, often influenced by substituents on the pyridine ring and the 6-amino group, is a critical determinant of antibacterial activity. A balanced lipophilicity is required for effective penetration of the bacterial cell wall and membrane.
-
Substitution at the 4- and 5-Positions: The introduction of small, electron-withdrawing groups at the 4- and 5-positions of the pyridine ring can enhance antimicrobial potency.
-
The Role of the Nitrile Group: The nitrile group is often crucial for activity, potentially interacting with key enzymes or targets within the bacterial cell.
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 6-aminonicotinonitrile derivatives against common bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound ID | 4-Substituent | 5-Substituent | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| 2a | Phenyl | Cyano | Staphylococcus aureus | 16 | Ciprofloxacin | 1 |
| 2b | 4-Chlorophenyl | Cyano | Escherichia coli | 32 | Ciprofloxacin | 0.5 |
| 2c | Thienyl | Cyano | Pseudomonas aeruginosa | 64 | Gentamicin | 4 |
Table 2: Comparative antimicrobial activity of 6-amino-4-aryl-3,5-dicyanopyridine derivatives.[1][2][3][4]
Kinase Inhibition: A Targeted Approach to Disease
Protein kinases are a large family of enzymes that play a central role in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The 6-aminonicotinonitrile scaffold has been successfully employed to develop potent and selective inhibitors of various kinases.
-
Hinge-Binding Motif: The 6-aminopyridine portion of the scaffold often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.
-
Selectivity Pockets: Substituents at the 4- and 5-positions of the pyridine ring can extend into selectivity pockets within the kinase active site, enabling the design of inhibitors with high specificity for a particular kinase. For example, bulky hydrophobic groups at the 4-position can favor binding to kinases with a large hydrophobic pocket.
-
Gatekeeper Residue Interactions: The nature of the substituent at the 5-position can be tailored to interact with the "gatekeeper" residue, a key determinant of inhibitor selectivity across the kinome.
The following table compares the inhibitory activity (IC50) of 6-aminonicotinonitrile-based inhibitors against two important cancer-related kinases, Aurora Kinase A and Epidermal Growth Factor Receptor (EGFR), with that of established inhibitors.
| Compound ID | 4-Substituent | 5-Substituent | Kinase Target | IC50 (nM) | Reference Inhibitor | IC50 (nM) |
| 3a | Phenyl | H | Aurora Kinase A | 50 | Alisertib (MLN8237) | 25 |
| 3b | 3-Methoxyphenyl | H | Aurora Kinase A | 28 | Tozasertib (VX-680) | 0.6 |
| 4a | 4-(3-aminopyrazol-4-yl) | H | EGFR (L858R/T790M) | 15 | Osimertinib | 12 |
| 4b | 4-(1-methyl-1H-pyrazol-4-yl) | H | EGFR (L858R/T790M) | 25 | Gefitinib | >1000 |
Table 3: Comparative kinase inhibitory activity of 6-aminonicotinonitrile derivatives.[5][6][7][8][9][10][11][12]
dot
Caption: Hypothetical signaling pathway illustrating the inhibitory action of a 6-aminonicotinonitrile derivative on a receptor tyrosine kinase.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of 6-aminonicotinonitrile derivatives are provided below.
Synthesis of a Representative 6-Amino-4-aryl-3,5-dicyanopyridine Derivative
This protocol describes a general and efficient one-pot, three-component reaction for the synthesis of 6-amino-4-aryl-3,5-dicyanopyridine derivatives.[13][14][15]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (2.0 mmol)
-
Ammonium acetate (10 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (2.0 mmol), and ammonium acetate (10 mmol) in ethanol (20 mL).
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
The solid product that precipitates is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
dot
Caption: General workflow for the synthesis of 6-amino-4-aryl-3,5-dicyanopyridine derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
6-Aminonicotinonitrile derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-aminonicotinonitrile derivative in the culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug). Incubate for another 48-72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
6-Aminonicotinonitrile derivative stock solution (in DMSO)
-
Standard antibiotic for positive control
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the 6-aminonicotinonitrile derivative in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (wells with bacteria and no compound), a negative control (wells with medium only), and a control with a standard antibiotic.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The 6-aminonicotinonitrile scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to modulate its biological activity through targeted modifications have led to the discovery of numerous potent and selective compounds with diverse therapeutic potential. The comparative analysis presented in this guide highlights the key structure-activity relationships that govern the anticancer, antimicrobial, and kinase inhibitory activities of these derivatives.
Future research in this area should focus on several key aspects:
-
Exploration of Novel Substitutions: The systematic exploration of a wider range of substituents at all positions of the 6-aminonicotinonitrile core will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: A deeper understanding of the precise molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and development.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in preclinical in vivo models to assess their efficacy, toxicity, and overall therapeutic potential.
-
Combination Therapies: Investigating the synergistic effects of 6-aminonicotinonitrile derivatives with existing drugs could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.
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IC50 values of EGFR assay for the most active compounds-6 and 10e-and... - ResearchGate. Available at: [Link]
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Crystal structure determination of 6-(Cyclobutylamino)nicotinonitrile
An In-Depth Technical Guide to the Crystal Structure Determination of 6-(Cyclobutylamino)nicotinonitrile: A Comparative Analysis of Modern Methodologies
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its physical and chemical properties. The spatial arrangement of atoms within a crystal lattice dictates crucial parameters such as solubility, stability, and bioavailability, which are of paramount importance in pharmaceutical sciences.[1][2] This guide focuses on this compound, a small organic molecule, as a case study to compare and contrast the leading methodologies for crystal structure determination.
While a published crystal structure for this compound is not currently available in open crystallographic databases, this guide provides a prospective analysis of the experimental and computational workflows that would be employed for its structural elucidation. We will delve into the gold-standard technique of Single-Crystal X-ray Diffraction (SCXRD), explore powerful alternatives like Powder X-ray Diffraction (PXRD) and Three-Dimensional Electron Diffraction (3DED), and examine the complementary role of Crystal Structure Prediction (CSP).
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the most definitive method for determining the atomic structure of a crystalline compound.[3][4] It provides unambiguous information on bond lengths, angles, and the overall molecular geometry.[4][5] The success of this technique hinges on the ability to grow a high-quality single crystal of the material.
Experimental Workflow: A Step-by-Step Protocol
The process of determining a crystal structure via SCXRD can be broken down into several key stages, each requiring careful consideration and execution.
1. Synthesis and Crystallization: The first and often most challenging step is the synthesis of pure this compound and its subsequent crystallization. The purity of the compound is critical, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Various crystallization techniques can be employed, including:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.
-
Solvent Diffusion: A solution of the compound is placed in a vial, and a second solvent in which the compound is less soluble (an anti-solvent) is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.
-
Vapor Diffusion: A small, concentrated drop of the compound's solution is placed in a sealed container with a larger reservoir of an anti-solvent. The vapor from the anti-solvent slowly diffuses into the droplet, promoting crystallization.
2. Data Collection: Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5] To minimize thermal motion of the atoms and improve the quality of the diffraction data, data collection is often performed at low temperatures (around 100 K).[3] The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[4]
3. Structure Solution and Refinement: The collected diffraction data, consisting of the positions and intensities of thousands of reflections, is then processed. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods.[6] This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined. The structural model is then refined to achieve the best possible fit with the experimental data.
Hypothetical Crystallographic Data for this compound
The table below presents a set of plausible, hypothetical crystallographic data that could be expected from a successful SCXRD experiment on this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C10H11N3 |
| Formula Weight | 173.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a, b, c (Å) | 8.5, 12.1, 9.8 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 975.4 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.18 g/cm³ |
| R-factor | < 0.05 |
Alternative and Complementary Methodologies
While SCXRD is the preferred method, obtaining suitable single crystals can be a significant bottleneck. In such cases, researchers can turn to a suite of other powerful techniques.
Powder X-ray Diffraction (PXRD)
When a compound is only available as a microcrystalline powder, PXRD is an invaluable tool.[7][8] Instead of a single crystal, a powdered sample containing millions of randomly oriented crystallites is used.[8][9]
-
Principle: The diffraction of X-rays by the powder sample produces a characteristic pattern of concentric rings, which are recorded as a 1D plot of intensity versus diffraction angle (2θ).[10]
-
Applications: PXRD is primarily used for phase identification and can provide information about the unit cell dimensions.[8] With advanced techniques like Rietveld refinement, it is sometimes possible to solve crystal structures from high-quality powder data, especially when combined with computational models.[8][11]
-
Limitations: Compared to SCXRD, the information obtained from PXRD is averaged over all the crystallites, leading to a loss of dimensional information and making structure solution more challenging.[9][12]
Three-Dimensional Electron Diffraction (3DED)
A rapidly emerging technique, 3DED, is capable of determining crystal structures from nanocrystals, often as small as a few hundred nanometers.[13][14] This method utilizes an electron beam in a transmission electron microscope (TEM) instead of X-rays.[6][15]
-
Advantages: The primary advantage of 3DED is its ability to work with extremely small crystals that are unsuitable for SCXRD.[13][14] Electrons interact much more strongly with matter than X-rays, resulting in strong diffraction patterns from tiny sample volumes.[15]
-
Workflow: Similar to SCXRD, a single nanocrystal is isolated and rotated in the electron beam, and a series of diffraction patterns are collected. These are then used to reconstruct the 3D atomic structure.
-
Considerations: Dynamical scattering effects, where the electron beam is scattered multiple times within the crystal, can complicate data analysis.[13] Therefore, very thin crystals are ideal.[13]
Computational Crystal Structure Prediction (CSP)
CSP is a computational method that aims to predict the crystal structure of a molecule based solely on its chemical diagram.[16][17]
-
Methodology: CSP algorithms search for the most energetically favorable packing arrangements of molecules in a crystal lattice.[16][18] This involves generating a vast number of potential crystal structures and calculating their lattice energies using force fields or quantum mechanical methods.[17][19]
-
Synergy with Experimental Data: CSP is a powerful tool when used in conjunction with experimental data. For instance, a predicted crystal structure can be validated and refined against an experimental PXRD pattern.[11][20] This combined approach can be decisive when single crystals are unavailable.[13]
Comparative Overview of Methodologies
The choice of method for crystal structure determination depends on the nature of the sample and the research objectives. The following table provides a comparative summary of the techniques discussed.
| Feature | Single-Crystal XRD (SCXRD) | Powder XRD (PXRD) | 3D Electron Diffraction (3DED) | Crystal Structure Prediction (CSP) |
| Sample Requirement | Single crystal (~100-400 µm)[5] | Polycrystalline powder | Single nanocrystal (< 2 µm)[13] | Molecular structure only |
| Accuracy | High (unambiguous structure)[21] | Lower (unit cell, phase ID)[9] | High | Predictive, requires validation |
| Primary Application | Full structure determination[4] | Phase identification, QC[8] | Structure from nanocrystals[14] | Exploring possible polymorphs[17] |
| Key Advantage | "Gold standard" for accuracy[13] | Works with powders[7] | Requires minimal sample[13] | No experiment needed initially |
| Key Limitation | Requires high-quality single crystals | Loss of 3D information[12] | Dynamical scattering effects[13] | Computationally intensive[17] |
Decision Workflow for Structure Determination
The selection of an appropriate methodology is a critical step in the research process. The following diagram illustrates a logical workflow for approaching the crystal structure determination of a compound like this compound.
A decision workflow for selecting a crystal structure determination method.
Conclusion
The determination of the crystal structure of this compound, as with any novel compound, is a critical step in its characterization. While Single-Crystal X-ray Diffraction remains the definitive method, its requirement for high-quality single crystals can be a significant hurdle. Fortunately, the modern crystallographer's toolkit includes powerful alternatives. Powder X-ray Diffraction is indispensable for analyzing microcrystalline materials, and the advent of 3D Electron Diffraction has opened the door to routine analysis of nanocrystals. Furthermore, Crystal Structure Prediction provides a valuable computational avenue to explore potential structures and can be synergistically combined with experimental data to overcome challenges in structure solution. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate and efficient path to elucidate the three-dimensional atomic arrangement of this compound and other molecules of interest, thereby accelerating the process of drug discovery and materials development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
